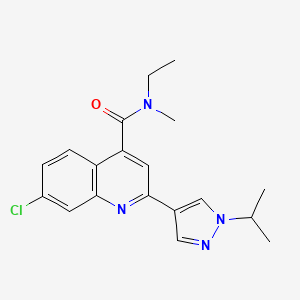
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, MET. This compound has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases, including cancer.
Mécanisme D'action
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide is a small molecule inhibitor of the receptor tyrosine kinase, MET. MET is a protein that plays a key role in cell growth, survival, and migration. When MET is overexpressed or mutated, it can contribute to the development and progression of various diseases, including cancer. 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide binds to the MET receptor and inhibits its activity, thereby preventing the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of the MET receptor, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and enhance the immune response to cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide for lab experiments is its specificity for the MET receptor, which allows for targeted inhibition of this protein. Additionally, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide is that it may not be effective in all types of cancer, as the expression and activity of the MET receptor can vary between different types of tumors.
Orientations Futures
There are several potential future directions for research on 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide. One area of interest is the development of combination therapies that include 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide, as this compound has been shown to enhance the efficacy of other cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide in clinical settings. Finally, research is needed to identify biomarkers that can predict which patients are most likely to respond to 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide treatment.
Méthodes De Synthèse
The synthesis of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide involves several steps, starting with the reaction of 7-chloro-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-ethylcyclohexylamine to yield the amide intermediate. The final step involves the reaction of the amide intermediate with 1-isopropyl-1H-pyrazol-4-ylboronic acid in the presence of a palladium catalyst to form 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide.
Applications De Recherche Scientifique
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been extensively studied in scientific research for its potential as a therapeutic agent for various diseases, including cancer. In preclinical studies, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. Additionally, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
7-chloro-N-ethyl-N-methyl-2-(1-propan-2-ylpyrazol-4-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-5-23(4)19(25)16-9-17(13-10-21-24(11-13)12(2)3)22-18-8-14(20)6-7-15(16)18/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSUHJSTIKWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114491.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)

![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)